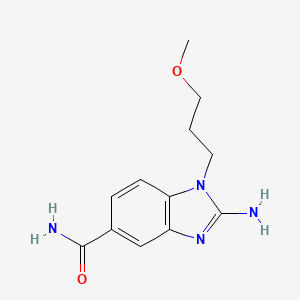![molecular formula C19H16N4S B14232091 Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]- CAS No. 821783-95-3](/img/structure/B14232091.png)
Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-: is a chemical compound that contains 40 atoms, including 16 hydrogen atoms, 19 carbon atoms, 4 nitrogen atoms, and 1 sulfur atom
Preparation Methods
The synthesis of Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]- involves multiple steps and specific reaction conditionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures.
Chemical Reactions Analysis
Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific temperatures, pressures, and pH levels to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]- can be compared with other similar compounds, such as:
Pyrazinamide: Known for its use in tuberculosis treatment.
Benzo[b]thiophene derivatives: Studied for their diverse biological activities.
Pyridine derivatives: Known for their wide range of applications in chemistry and medicine.
The uniqueness of Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]- lies in its specific combination of functional groups and its potential for diverse applications .
Properties
CAS No. |
821783-95-3 |
|---|---|
Molecular Formula |
C19H16N4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-(1-benzothiophen-2-yl)-N-(2-pyridin-4-ylethyl)pyrazin-2-amine |
InChI |
InChI=1S/C19H16N4S/c1-2-4-17-15(3-1)11-18(24-17)16-12-23-19(13-22-16)21-10-7-14-5-8-20-9-6-14/h1-6,8-9,11-13H,7,10H2,(H,21,23) |
InChI Key |
LZHSSLFNBGDQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CN=C(C=N3)NCCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


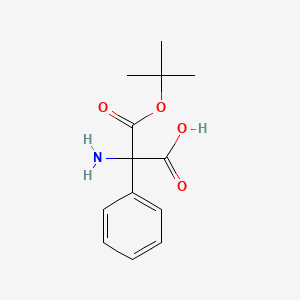
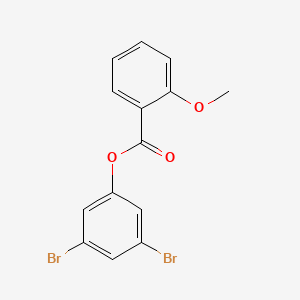
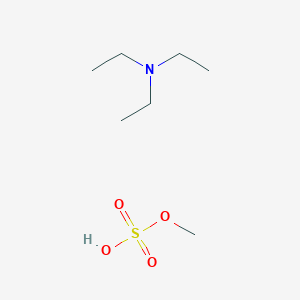
![3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-](/img/structure/B14232021.png)
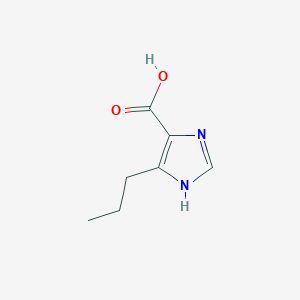
![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)

stannane](/img/structure/B14232048.png)
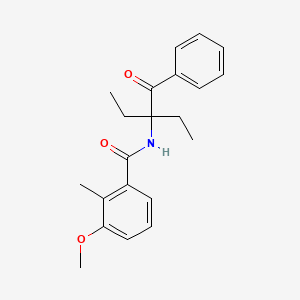

![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
